

An In-depth Technical Guide to the Physicochemical Properties of Nitrocyclopropane

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Compound of Interest

Compound Name: *Nitrocyclopropane*

Cat. No.: *B1651597*

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Abstract

Nitrocyclopropane ($C_3H_5NO_2$) is a strained-ring aliphatic nitro compound that has garnered significant interest in synthetic chemistry, materials science, and medicinal chemistry. Its unique molecular structure, characterized by a three-membered carbocyclic ring bearing a potent electron-withdrawing nitro group, imparts a high degree of ring strain and unique electronic properties. This combination results in a versatile chemical entity that serves as a valuable building block for the synthesis of complex organic molecules, including novel therapeutic agents and energetic materials. The high reactivity of the strained ring, coupled with the diverse chemical transformations possible for the nitro group, makes **nitrocyclopropane** a subject of ongoing research and development. This technical guide provides a comprehensive overview of the core physicochemical properties of **nitrocyclopropane**, detailed experimental protocols for its synthesis and characterization, and an exploration of its metabolic pathways relevant to its biological activity.

Physicochemical Properties

The physicochemical properties of **nitrocyclopropane** are largely dictated by the interplay between the strained cyclopropyl ring and the electron-withdrawing nature of the nitro group.

This section summarizes key quantitative data, providing a foundational understanding of its chemical behavior.

General and Physical Properties

A compilation of the fundamental physical and chemical properties of **nitrocyclopropane** is presented in Table 1. The data has been aggregated from various chemical databases and literature sources.

Property	Value	Source(s)
Molecular Formula	C ₃ H ₅ NO ₂	[1]
Molecular Weight	87.08 g/mol	[2]
Appearance	Colorless liquid (predicted)	
Density	1.207 g/cm ³	[2]
Boiling Point	137.8 °C at 760 mmHg	[2]
Melting Point	Not available	
Flash Point	52.9 °C	[2]
Vapor Pressure	6.925 mmHg at 25 °C	[2]
Refractive Index	1.464	
Solubility	Not available	
pKa	Not available	

Thermodynamic Properties

The high degree of ring strain in the cyclopropane moiety is a defining thermodynamic characteristic of **nitrocyclopropane**. This stored energy influences its reactivity, particularly in ring-opening reactions.

Property	Value	Source(s)
Ring Strain Energy	~27.5 kcal/mol	[2]
Enthalpy of Formation ($\Delta_f H^\circ$) (gas)	26.86 kJ/mol (calculated)	[3]

Synthesis and Spectroscopic Characterization

The synthesis of **nitrocyclopropane** and its derivatives often involves the formation of the three-membered ring from acyclic precursors. Characterization relies on standard spectroscopic techniques to confirm the structure and purity of the compound.

Experimental Protocol: Synthesis via Michael-Initiated Ring Closure (MIRC)

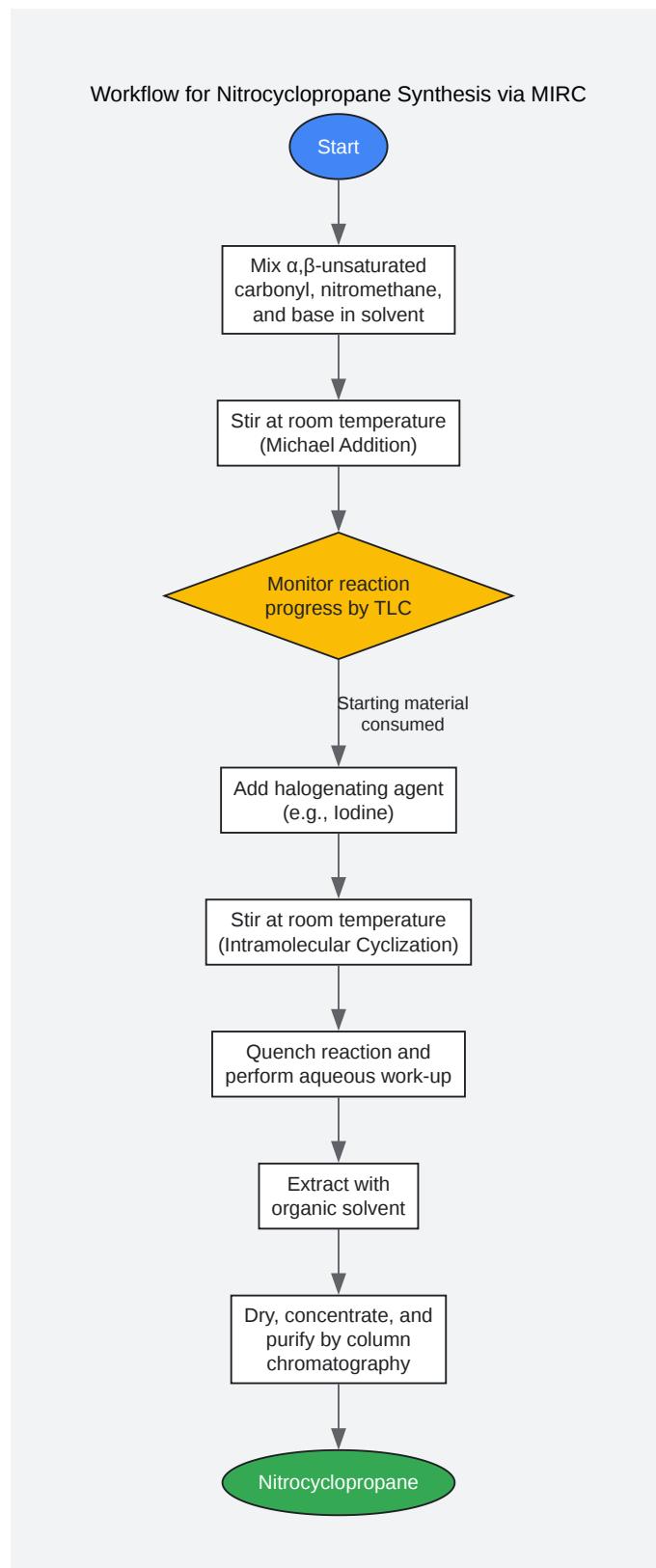
The Michael-initiated ring closure (MIRC) is a common and effective method for the synthesis of **nitrocyclopropanes**.^[4] This protocol provides a representative procedure based on literature methods for the synthesis of substituted **nitrocyclopropanes**, which can be adapted for the parent compound.^{[5][6]}

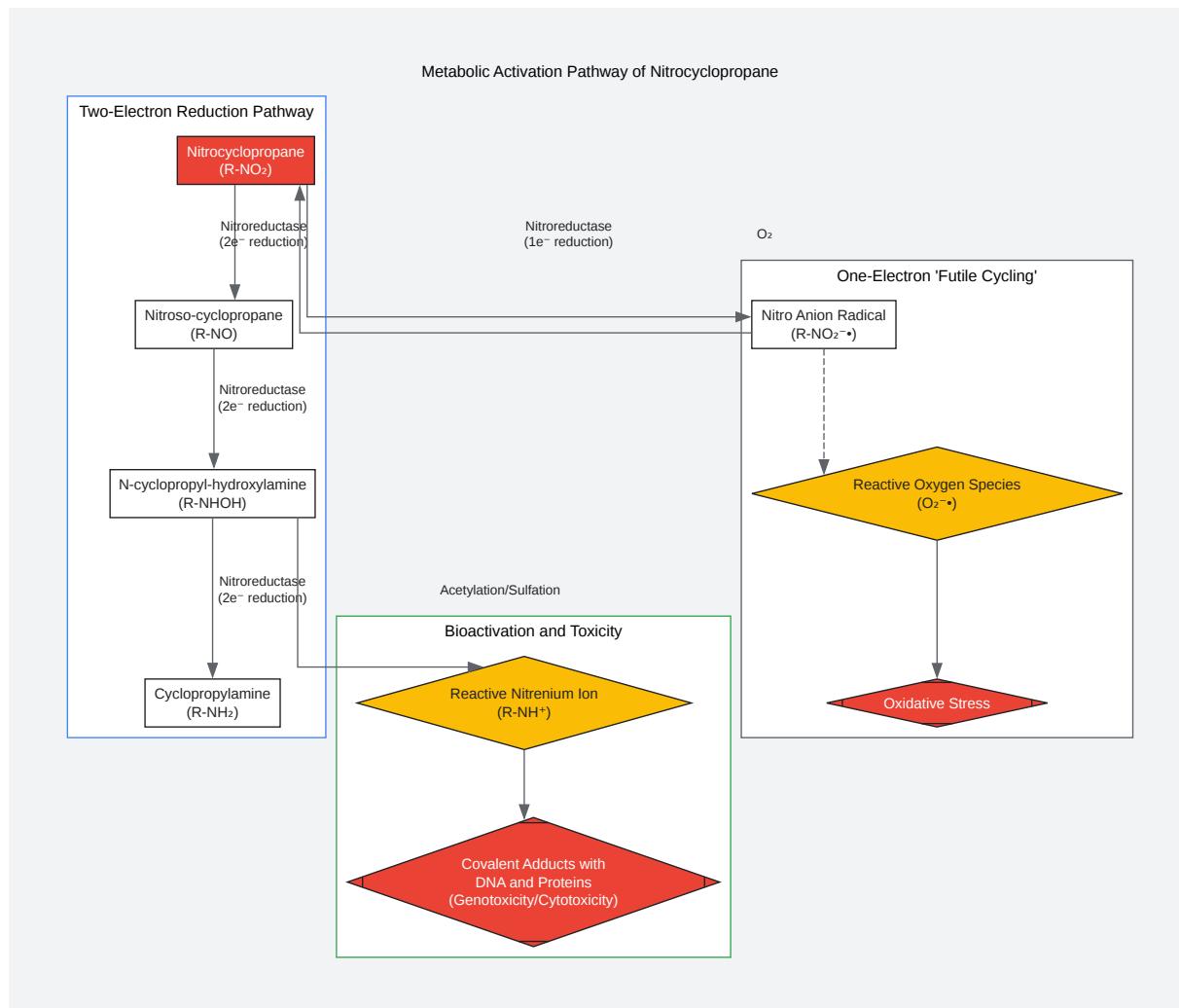
Materials:

- An appropriate α,β -unsaturated carbonyl compound (e.g., acrolein for the parent **nitrocyclopropane**)
- Nitromethane
- A suitable base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate)
- A halogenating agent (e.g., iodine)
- An appropriate solvent (e.g., toluene or dimethylformamide (DMF))
- Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

- Michael Addition: To a solution of the α,β -unsaturated carbonyl compound in the chosen solvent, add nitromethane and the base. Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- Halogenation and Cyclization: To the resulting Michael adduct, add the halogenating agent (e.g., iodine). Continue stirring at room temperature. The in-situ halogenation of the nitronate intermediate is followed by intramolecular nucleophilic attack to form the cyclopropane ring.
[\[5\]](#)
- Work-up and Purification: Upon completion of the reaction, quench the reaction with a suitable aqueous solution (e.g., sodium thiosulfate to remove excess iodine). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired **nitrocyclopropane**.





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